

# Acquired Resistance to RET Inhibitors: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for developing next-generation inhibitors and optimizing patient outcomes. This guide provides a detailed comparison of acquired resistance profiles for currently approved RET inhibitors, selpercatinib and pralsetinib, and emerging next-generation RET inhibitors designed to overcome these resistance mechanisms.

## Introduction to RET Inhibition and Acquired Resistance

The development of selective RET tyrosine kinase inhibitors (TKIs), such as selpercatinib and pralsetinib, has revolutionized the treatment of RET-driven cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Despite the significant clinical benefits, a substantial number of patients eventually develop acquired resistance, limiting the long-term efficacy of these agents.[3][4] Acquired resistance to RET inhibitors primarily arises through two distinct mechanisms: on-target alterations within the RET kinase domain that interfere with drug binding, and the activation of off-target bypass signaling pathways that reactivate downstream signaling independent of RET.[5][6]

#### **On-Target Acquired Resistance Mechanisms**

Secondary mutations in the RET kinase domain are a common mechanism of acquired resistance to selpercatinib and pralsetinib. These mutations often occur at specific locations



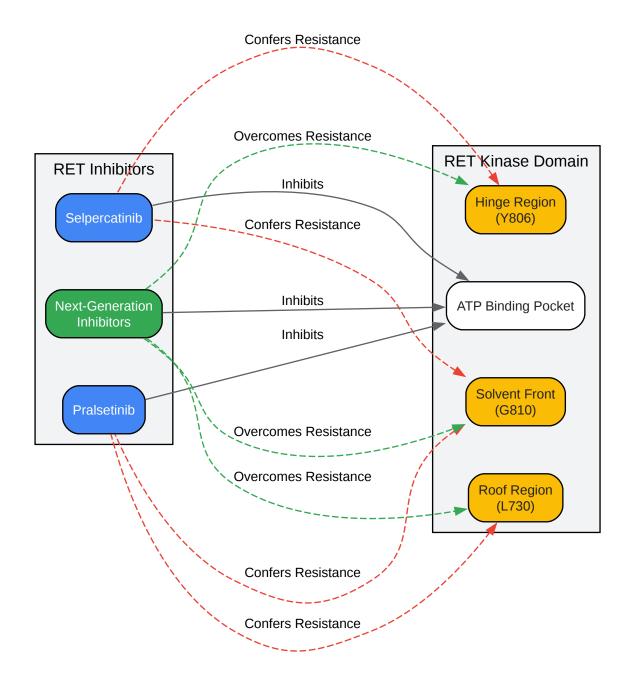
that sterically hinder the binding of the inhibitor to the ATP-binding pocket.

#### **Key On-Target Resistance Mutations:**

- Solvent Front Mutations (G810): Mutations at the glycine 810 residue, located at the solvent front of the kinase domain, are among the most frequently observed on-target resistance mechanisms to both selpercatinib and pralsetinib.[7][8] The substitution of the small glycine residue with a bulkier amino acid, such as arginine (G810R), serine (G810S), or cysteine (G810C), creates steric hindrance that prevents effective drug binding.[5][8]
- Hinge Region Mutations (Y806): Mutations in the hinge region of the kinase domain, such as Y806C/N, have also been identified as a mechanism of resistance to selpercatinib.[6]
- Roof Mutations (L730): The L730I/V mutations in the "roof" of the kinase domain have been shown to confer strong resistance to pralsetinib while maintaining sensitivity to selpercatinib.
  [9]

The following diagram illustrates the primary on-target resistance mutations in the RET kinase domain.





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Caption: On-target resistance mutations in the RET kinase domain.

### **Off-Target Acquired Resistance Mechanisms**

In a significant portion of cases, acquired resistance to RET inhibitors is driven by the activation of alternative signaling pathways that bypass the need for RET signaling to promote tumor growth and survival.



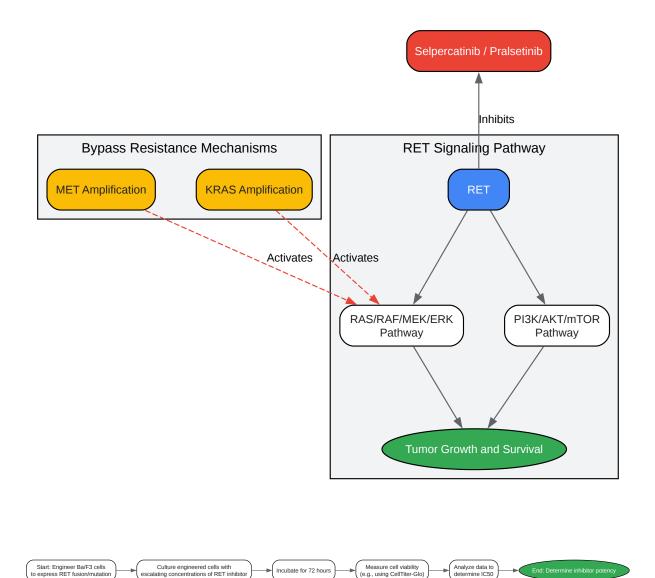


#### **Key Off-Target Resistance Mechanisms:**

- MET Amplification: Amplification of the MET proto-oncogene is a well-documented mechanism of resistance to both selpercatinib and pralsetinib.[4][10] Increased MET signaling can reactivate the MAPK and PI3K/AKT pathways, rendering the tumor cells independent of RET signaling.
- KRAS Amplification: Acquired amplification of the KRAS gene has also been identified as a mechanism of resistance to selective RET inhibition.[4]

The diagram below illustrates the concept of bypass pathway activation as a mechanism of acquired resistance.





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